molecular formula C14H8O6S B2999132 8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid CAS No. 60448-93-3

8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid

Cat. No.: B2999132
CAS No.: 60448-93-3
M. Wt: 304.27
InChI Key: HLYRFUQKRBQPDX-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing tricyclic dicarboxylic acid with the molecular formula C₁₃H₁₀O₆S and a molecular weight of 318.28 g/mol (exact mass: 318.0147).

Key properties include:

  • Melting point: Not explicitly reported but inferred to be >200°C due to high thermal stability of similar tricyclic sulfones .
  • Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) based on dicarboxylic acid functional groups .
  • Synthetic utility: Used in the preparation of heterocyclic drug candidates, leveraging its dual carboxylic acid groups for conjugation or salt formation .

Properties

IUPAC Name

5,5-dioxodibenzothiophene-2,8-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O6S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)21(11,19)20/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYRFUQKRBQPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(S2(=O)=O)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid typically involves the reaction of a 5-aminoazole with potassium carbonate in dimethylformamide (DMF). A sulfonyl chloride is then added dropwise to the reaction mixture . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share core tricyclic or sulfur-oxygen frameworks but differ in substituents and bioactivity profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
8,8-Dioxo-8λ⁶-thiatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid C₁₃H₁₀O₆S 318.28 Dual -COOH, thiadiazole dioxide Pharmaceutical intermediate, rigid scaffold for enzyme inhibition
11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0²,⁶]dodeca-1(12),8,10-triene-6-carboxylic acid C₁₁H₈ClNO₃S 281.70 Chloro, single -COOH, ketone Drug impurity reference standard; limited bioactivity reported
(5R)-2,5,6,7-Tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid C₆H₉NO₄S 191.20 Bicyclic thiazepine, dual -COOH Potential neuromodulator; structural similarity to GABA derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₈H₂₇N₅O₇ 569.55 Nitrophenyl, cyano, ester groups Synthetic intermediate for imidazopyridine-based kinase inhibitors

Functional and Pharmacokinetic Differences

  • Electrophilic reactivity : The target compound’s thiadiazole dioxide ring enhances electrophilicity compared to the thiazepine analogue, making it more reactive in nucleophilic substitution reactions .
  • Lipophilicity: The dual -COOH groups reduce logP (predicted ~0.5) versus the ester/cyano-substituted imidazopyridine (logP ~3.2), affecting membrane permeability .

Biological Activity

8,8-Dioxo-8λ6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid (CAS Number: 60448-93-3) is a complex organic compound with notable structural features that may confer significant biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in medicine and industry.

Structural Characteristics

The compound possesses a unique tricyclic structure characterized by multiple functional groups, including dioxo and carboxylic acid moieties. These features are critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize findings related to the biological activity of 8,8-dioxo-8λ6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid.

Antibacterial Activity

Several studies have explored the antibacterial potential of related compounds. For instance:

  • In vitro studies have demonstrated that dibenzo-p-dioxin derivatives exhibit significant antibacterial activity against Enterococcus faecalis with inhibition zones ranging from 8 mm to 17 mm depending on the compound and concentration used .
CompoundInhibition Zone (mm)Concentration (μg/mL)
Compound 1 (similar structure)8.051000
Amoxicillin16.0±0.465–25
Ampicillin11.5±0.125–25
Esomeprazole17.3±0.535–25

These findings suggest that the presence of carboxylic acid groups enhances antibacterial activity.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific proteins involved in bacterial signaling pathways:

  • Molecular Docking Studies : Binding affinity assessments indicate that compounds similar to 8,8-dioxo-8λ6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid can effectively bind to proteins such as PrgX and PrgZ with binding affinities ranging from -6.1 to -9.2 kcal/mol . This suggests potential as competitive inhibitors in bacterial communication systems.

Case Studies

A notable case study highlighted the antibacterial efficacy of structurally related compounds against various bacterial strains:

  • Study on Dibenzo-p-Dioxin Derivatives : This study found that derivatives with similar functional groups exhibited varying degrees of antibacterial activity against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus.
    • Results : The compounds demonstrated a clear structure-activity relationship where increased carboxylate functionality correlated with enhanced activity.

Potential Applications

Given its structural characteristics and preliminary biological activity data:

  • Pharmaceutical Development : The compound may serve as a lead structure for developing new antibiotics or other therapeutic agents targeting bacterial infections.
  • Industrial Uses : Its unique properties could also find applications in the synthesis of specialty chemicals or materials in various industrial sectors.

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